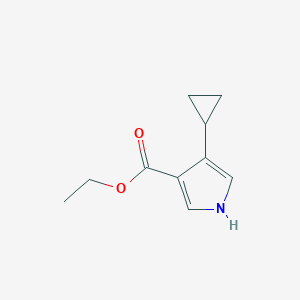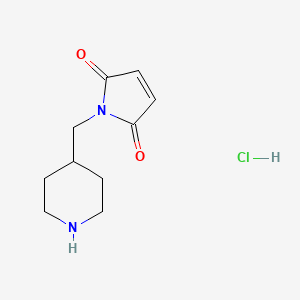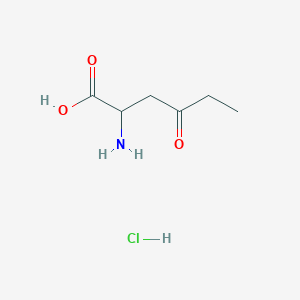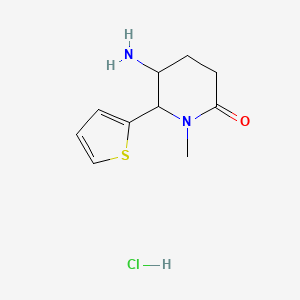
tert-Butyl-2-(1-Methyl-1H-pyrazol-4-yl)acetat
Übersicht
Beschreibung
tert-Butyl 2-(1-methyl-1H-pyrazol-4-yl)acetate: is an organic compound that belongs to the pyrazole family Pyrazoles are heterocyclic compounds characterized by a five-membered ring structure containing two nitrogen atoms
Wissenschaftliche Forschungsanwendungen
tert-Butyl 2-(1-methyl-1H-pyrazol-4-yl)acetate has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, including antibiotics and anti-inflammatory agents.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry.
Biological Studies: It is used in studies to understand the biological activity of pyrazole derivatives.
Industrial Applications: The compound is used in the production of agrochemicals and other industrial chemicals.
Wirkmechanismus
Mode of Action
Similar compounds have been shown to interact with their targets through various mechanisms, such as binding to active sites, triggering conformational changes, or modulating enzymatic activity .
Biochemical Pathways
Similar compounds have been shown to influence various biochemical pathways, leading to downstream effects such as the modulation of signal transduction, gene expression, or metabolic processes .
Result of Action
Similar compounds have been shown to exert various effects at the molecular and cellular level, such as inducing or inhibiting specific cellular responses .
Action Environment
The action of tert-butyl 2-(1-methyl-1H-pyrazol-4-yl)acetate can be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules . These factors can affect the compound’s stability, efficacy, and overall action.
Biochemische Analyse
Biochemical Properties
Tert-butyl 2-(1-methyl-1H-pyrazol-4-yl)acetate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds. The interaction with these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction . Additionally, tert-butyl 2-(1-methyl-1H-pyrazol-4-yl)acetate can bind to certain proteins, altering their conformation and affecting their biological activity .
Cellular Effects
The effects of tert-butyl 2-(1-methyl-1H-pyrazol-4-yl)acetate on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the MAPK/ERK signaling pathway, which is involved in cell proliferation, differentiation, and survival . By altering the activity of this pathway, tert-butyl 2-(1-methyl-1H-pyrazol-4-yl)acetate can impact cell growth and apoptosis. Furthermore, this compound can influence the expression of genes related to oxidative stress and inflammation, thereby affecting cellular responses to environmental stimuli .
Molecular Mechanism
At the molecular level, tert-butyl 2-(1-methyl-1H-pyrazol-4-yl)acetate exerts its effects through various mechanisms. One key mechanism involves binding interactions with biomolecules, such as enzymes and receptors. For instance, this compound can bind to the active site of cytochrome P450 enzymes, leading to either competitive inhibition or activation . Additionally, tert-butyl 2-(1-methyl-1H-pyrazol-4-yl)acetate can modulate enzyme activity by inducing conformational changes that affect substrate binding and catalysis . Changes in gene expression are also a critical aspect of its molecular mechanism, as this compound can influence transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The effects of tert-butyl 2-(1-methyl-1H-pyrazol-4-yl)acetate can change over time in laboratory settings. This includes its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and heat . Long-term exposure to tert-butyl 2-(1-methyl-1H-pyrazol-4-yl)acetate has been associated with changes in cellular metabolism and function, including alterations in mitochondrial activity and oxidative stress responses .
Dosage Effects in Animal Models
The effects of tert-butyl 2-(1-methyl-1H-pyrazol-4-yl)acetate vary with different dosages in animal models. At low doses, this compound can have beneficial effects, such as enhancing metabolic activity and reducing inflammation . At high doses, it can exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s impact on biological systems changes significantly at specific dosage levels .
Metabolic Pathways
Tert-butyl 2-(1-methyl-1H-pyrazol-4-yl)acetate is involved in several metabolic pathways, interacting with various enzymes and cofactors. It is primarily metabolized by cytochrome P450 enzymes, which facilitate its conversion into more water-soluble metabolites for excretion . This compound can also affect metabolic flux and metabolite levels, influencing pathways related to energy production and detoxification .
Transport and Distribution
Within cells and tissues, tert-butyl 2-(1-methyl-1H-pyrazol-4-yl)acetate is transported and distributed through specific mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . The localization and accumulation of this compound within cells can affect its biological activity, with higher concentrations observed in certain organelles, such as mitochondria and the endoplasmic reticulum .
Subcellular Localization
The subcellular localization of tert-butyl 2-(1-methyl-1H-pyrazol-4-yl)acetate is crucial for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, it may accumulate in the mitochondria, where it can influence mitochondrial function and energy production. Additionally, its presence in the endoplasmic reticulum can affect protein folding and stress responses.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-(1-methyl-1H-pyrazol-4-yl)acetate typically involves multiple steps starting from 1-methyl-1H-pyrazol-4-ylamine. The process includes:
Amination: Introduction of an amino group to the pyrazole ring.
Reduction: Reduction of the intermediate to form the desired pyrazole derivative.
Esterification: Formation of the ester group by reacting the pyrazole derivative with tert-butyl acetate.
Protection and Condensation: Protecting groups are used to prevent unwanted reactions, followed by condensation to form the final product.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions: tert-Butyl 2-(1-methyl-1H-pyrazol-4-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.
Reduction: Reduction reactions can yield different pyrazole derivatives.
Substitution: Substitution reactions can introduce different functional groups into the pyrazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenating agents and nucleophiles are commonly used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrazole oxides, while reduction can produce various pyrazole derivatives .
Vergleich Mit ähnlichen Verbindungen
- tert-Butyl 2-(1-methyl-1H-pyrazol-5-yl)acetate
- tert-Butyl 2-(1-methyl-1H-imidazol-4-yl)acetate
- tert-Butyl 2-(1-methyl-1H-triazol-4-yl)acetate
Comparison: tert-Butyl 2-(1-methyl-1H-pyrazol-4-yl)acetate is unique due to its specific substitution pattern on the pyrazole ring. This substitution pattern can influence its reactivity and biological activity compared to similar compounds. For example, the position of the methyl group on the pyrazole ring can affect the compound’s ability to interact with biological targets and undergo specific chemical reactions .
Eigenschaften
IUPAC Name |
tert-butyl 2-(1-methylpyrazol-4-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O2/c1-10(2,3)14-9(13)5-8-6-11-12(4)7-8/h6-7H,5H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHYJXIWXRRCCAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC1=CN(N=C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Ethyl 2-(3-{[(tert-butoxy)carbonyl]amino}propanamido)acetate](/img/structure/B1377379.png)


![Octahydropyrano[4,3-b]morpholine hydrochloride](/img/structure/B1377385.png)
![(1R)-1-[2-(benzyloxy)phenyl]ethan-1-amine hydrochloride](/img/structure/B1377388.png)
![1-[2-(piperidin-1-yl)ethyl]-1H-pyrazol-4-amine hydrochloride](/img/structure/B1377389.png)


![1-[1-(Aminomethyl)cyclopropyl]-2-methylpropan-1-ol](/img/structure/B1377393.png)

